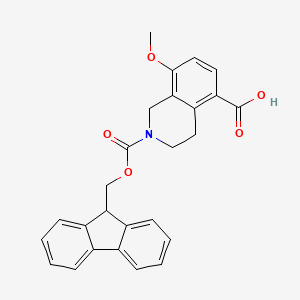

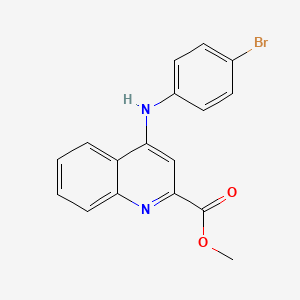

1-benzyl-5-ethyl-1H-pyrazole-3-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-Benzyl-5-methyl-1H-pyrazole-3-carboxylic acid is a chemical compound with the molecular formula C12H12N2O2 . It appears as white crystals .

Molecular Structure Analysis

The molecular structure of 1-Benzyl-5-methyl-1H-pyrazole-3-carboxylic acid consists of a pyrazole ring, which is a five-membered ring with two nitrogen atoms, attached to a benzyl group and a carboxylic acid group .Physical and Chemical Properties Analysis

1-Benzyl-5-methyl-1H-pyrazole-3-carboxylic acid has a molecular weight of 216.24 . It appears as white crystals . The melting point is between 114-122°C .Aplicaciones Científicas De Investigación

Functionalization Reactions and Synthesis

Experimental and theoretical studies have focused on the functionalization reactions of pyrazole-3-carboxylic acid derivatives, demonstrating their utility in synthesizing complex compounds. For instance, pyrazole-3-carboxamide and 3H-imidazo[4,5-b] pyridine derivatives were synthesized from pyrazole-3-carboxylic acid, highlighting the versatility of these compounds in chemical synthesis (Yıldırım, Kandemirli, & Demir, 2005). Similarly, the formation of pyrazole-3-carboxamide and -3-carboxylate derivatives via reactions with binucleophiles underscores the potential of these compounds in creating new chemical entities (Yıldırım, Kandemirli, & Akçamur, 2005).

Corrosion Inhibition

Pyrazole derivatives have been evaluated as corrosion inhibitors for steel in hydrochloric acid, showing significant effectiveness. Compounds such as 1-{[benzyl-(2-cyano-ethyl)-amino]-methyl}-5-methyl-1H-pyrazole-3carboxylic acid methyl ester demonstrated the ability to reduce corrosion rates, with the inhibition efficiency increasing with concentration (Herrag et al., 2007).

Optical and Electronic Applications

The synthesis of novel N-substituted-5-phenyl-1H-pyrazole-4-ethyl carboxylates explored their potential as materials for optical nonlinearity. These compounds, especially those with carboxylic acid and ester substituents, were identified as candidates for optical limiting applications due to their significant nonlinearity at 532 nm using ns laser pulses (Chandrakantha et al., 2013).

Coordination Polymers and Luminescence

Research on bis(3-methyl-1H-pyrazole-4-carboxylic acid)alkane ligands has led to the synthesis of chiral and achiral coordination polymers with Zn(II) and Cd(II) ions. These polymers exhibit diverse structural properties and have been studied for their thermal and luminescence characteristics, indicating potential applications in materials science (Cheng et al., 2017).

Mecanismo De Acción

Target of Action

It is known that pyrazole derivatives can interact with a variety of biological targets, including enzymes, receptors, and ion channels .

Mode of Action

Pyrazole derivatives are known to interact with their targets through various mechanisms, such as competitive inhibition, allosteric modulation, or covalent binding .

Result of Action

It is known that pyrazole derivatives can exert a variety of biological effects, depending on their specific targets and mode of action .

Propiedades

IUPAC Name |

1-benzyl-5-ethylpyrazole-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O2/c1-2-11-8-12(13(16)17)14-15(11)9-10-6-4-3-5-7-10/h3-8H,2,9H2,1H3,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDFBAVKLTRQXTA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=NN1CC2=CC=CC=C2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(3,4-Dimethoxyphenyl)-2-(phenylsulfonyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B2846932.png)

![3-cyclopropyl-1-[(4-fluorophenyl)sulfonyl]-1H-pyrazole](/img/structure/B2846933.png)

![3-(3-bromophenyl)-N-[(4-methoxyphenyl)methyl]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2846936.png)

![2-[8-(2-methylphenoxy)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]-N-[3-(methylthio)phenyl]acetamide](/img/structure/B2846940.png)

![2-[(Prop-2-enamido)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B2846941.png)

![2-Chloro-N-[4-methyl-3-(2-oxo-1,3-oxazolidin-3-yl)phenyl]acetamide](/img/structure/B2846945.png)

![2-Chloro-4-methoxyfuro[3,2-d]pyrimidine](/img/structure/B2846948.png)

![1-[(6-Chloro-3-pyridinyl)methyl]-4-methoxy-2-oxo-1,2-dihydro-3-pyridinecarbonitrile](/img/structure/B2846951.png)